7-Azabicyclo[2.2.1]heptan-2-one
Overview
Description
7-Azabicyclo[2.2.1]heptan-2-one is a bridged heterocyclic compound, also known as a derivative of 7-azabicyclo[2.2.1]heptane. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is a significant compound in organic chemistry due to its presence in various biologically active molecules, including alkaloids like epibatidine, which is isolated from the skin of the tropical poison frog Epipedobates tricolor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Azabicyclo[2.2.1]heptan-2-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves a four-step synthetic sequence starting from cyclohex-3-enecarboxylic acid, followed by Curtius reaction, stereoselective bromination, and NaH-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, brominating agents for stereoselective bromination, and sodium hydride (NaH) for intramolecular cyclization .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-one and its derivatives involves binding to specific molecular targets, such as nicotinic acetylcholine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The extreme binding affinity of epibatidine, a related compound, towards nicotinic acetylcholine receptors is a key example of this mechanism .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring system, used in the synthesis of bioactive analogues.
1,4-Epoxycyclohexane: A cyclic ether with similar structural properties.
Uniqueness
7-Azabicyclo[2.2.1]heptan-2-one is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of complex molecules and the study of receptor-ligand interactions .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPQKUZGAMMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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